6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime
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Description
6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime, also known as PIT, is a compound that has shown potential for use in scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
Research on similar compounds has explored innovative synthesis methods and chemical reactions. For instance, the synthesis of pH-sensitive spin probes through the conversion of oximes to cyano derivatives and subsequent reactions to form nitroxides illustrates the chemical versatility of imidazo[2,1-b][1,3]thiazole derivatives (Kirilyuk et al., 2003). Another study focused on the ring-opening/ring-closing reactions of nitrosoimidazo[2,1-b][1,3]thiazoles, indicating the influence of substituents on the thiazole moiety in these reactions (Billi et al., 2000).
Biological Activities
Compounds within this chemical class have been evaluated for various biological activities. For instance, a study on imidazo[2,1-b]thiazoles demonstrated their anti-inflammatory potential through a selective stimulation of cell-mediated immunity (Lantos et al., 1984). Additionally, the potential of imidazo[2,1-b][1,3]oxazole derivatives as antitubercular and antileishmanial agents was explored, identifying compounds with significant activity against visceral leishmaniasis and tuberculosis (Thompson et al., 2016).
Antioxidant and Antitubercular Effects
Novel derivatives have also been synthesized for the evaluation of their antioxidant and antitubercular effects. For example, benzo[4, 5]imidazo[2, 1-b]thiazole derivatives demonstrated significant antioxidant activities, highlighting their potential therapeutic applications (Nikhila et al., 2020). Another study focused on the synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives, revealing potent anti-tubercular activity among the synthesized compounds (Ramprasad et al., 2015).
properties
IUPAC Name |
(E)-N-[(4-nitrophenyl)methoxy]-1-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-23(25)16-8-6-14(7-9-16)13-26-20-12-17-18(15-4-2-1-3-5-15)21-19-22(17)10-11-27-19/h1-12H,13H2/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOVJZSKYOATEG-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime |
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